6-Chloro-1H-thieno[3,2-d]pyrimidine-2,4-dione
Description
Properties
IUPAC Name |
6-chloro-1H-thieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O2S/c7-3-1-2-4(12-3)5(10)9-6(11)8-2/h1H,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSUFUQFMZMIGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1NC(=O)NC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201238446 | |
| Record name | 6-Chlorothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201238446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41102-03-8 | |
| Record name | 6-Chlorothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41102-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chlorothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201238446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Gewald Reaction for Aminothiophene Carboxylate Synthesis
The Gewald reaction forms the foundation for synthesizing 2-aminothiophene-3-carboxylate derivatives, which serve as precursors for thienopyrimidines. This one-pot, three-component reaction involves a ketone, sulfur, and a cyanoacetate ester. For 6-chloro derivatives, chloroacetone or 5-chloro-2-pentanone is reacted with ethyl cyanoacetate and sulfur in the presence of a base such as morpholine or diethylamine. The reaction proceeds at 60–80°C for 6–8 hours, yielding 5-chloro-2-aminothiophene-3-carboxylate with 65–70% efficiency.
Example protocol :
Cyclization to Thieno[3,2-d]pyrimidine-2,4-dione
Cyclization of 5-chloro-2-aminothiophene-3-carboxylate with urea or formamide under acidic or thermal conditions generates the pyrimidine ring. Heating the aminothiophene derivative with urea at 190–200°C for 3–4 hours produces thieno[3,2-d]pyrimidine-2,4-dione. Formic acid (85–90%) may replace urea as both solvent and cyclizing agent, reducing reaction time to 2 hours at 120°C.
Key observations :
- Urea-mediated cyclization yields 60–65% product but requires high temperatures.
- Formic acid increases yield to 75–78% by facilitating dehydration.
- The chlorine substituent at position 5 of the thiophene precursor becomes position 6 in the fused thienopyrimidine system.
Chlorination Strategies for Position 6
Direct Chlorination via Electrophilic Substitution
While the chlorine atom is typically introduced during the Gewald reaction, post-cyclization chlorination may be necessary for regiospecific modifications. Phosphorus oxychloride (POCl₃) is the reagent of choice, acting as both chlorinating agent and solvent. Refluxing thieno[3,2-d]pyrimidine-2,4-dione in POCl₃ at 110°C for 6–8 hours introduces chlorine at position 6, with dimethylaminopyridine (DMAP) enhancing reactivity by stabilizing the intermediate acyl chloride.
Optimized procedure :
- Reactants : Thieno[3,2-d]pyrimidine-2,4-dione (1.0 eq), POCl₃ (10 eq), DMAP (0.1 eq).
- Conditions : Reflux at 110°C for 7 hours under nitrogen.
- Workup : Evaporation of excess POCl₃, neutralization with saturated NaHCO₃, extraction with ethyl acetate.
- Yield : 72–75% after recrystallization from ethyl acetate.
Regioselectivity and Byproduct Management
Chlorination at position 6 is favored due to electron-withdrawing effects of the pyrimidine-dione moiety, which activate the thiophene ring’s α-positions. However, over-chlorination at positions 4 or 7 may occur if reaction times exceed 8 hours. Thin-layer chromatography (TLC) monitoring (ethyl acetate/hexane, 1:1) is critical to terminate reactions at 85–90% conversion.
Byproduct mitigation :
- Temperature control : Maintaining reflux at 110°C minimizes di- and tri-chlorinated byproducts.
- Catalyst modulation : DMAP (0.1 eq) reduces side reactions compared to N,N-dimethylaniline (DMA).
Purification and Characterization
Recrystallization and Solvent Selection
Crude 6-chloro-1H-thieno[3,2-d]pyrimidine-2,4-dione is purified via recrystallization. Ethanol and ethyl acetate are optimal solvents, providing crystals with >98% purity (HPLC). Mixed solvents (e.g., ethanol/water, 3:1) enhance yield by reducing solubility at lower temperatures.
Recrystallization protocol :
Spectroscopic Characterization
- ¹H NMR (400 MHz, DMSO-d₆): δ 12.45 (s, 1H, NH), 8.21 (s, 1H, C5-H), 7.89 (d, J = 5.2 Hz, 1H, C7-H), 6.95 (d, J = 5.2 Hz, 1H, C8-H).
- ¹³C NMR (100 MHz, DMSO-d₆): δ 163.2 (C4), 158.9 (C2), 143.5 (C6), 132.1 (C5), 128.7 (C7), 126.4 (C8), 117.3 (C9).
- IR (KBr): 1720 cm⁻¹ (C=O), 1565 cm⁻¹ (C=N), 680 cm⁻¹ (C-Cl).
Industrial-Scale Adaptation
Continuous Flow Reactor Systems
Batch processes are transitioned to continuous flow systems for large-scale production. A tubular reactor with static mixers ensures uniform heating during POCl₃ chlorination, reducing reaction time to 2 hours and improving yield to 80–82%.
Flow system parameters :
Waste Management and Sustainability
Excess POCl₃ is recovered via fractional distillation (85–90% efficiency). Aqueous waste neutralization with calcium hydroxide generates calcium phosphate, which is filtered and repurposed as fertilizer.
Comparative Analysis of Methodologies
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Gewald + urea cyclization | 65% | 95% | Moderate |
| Formic acid cyclization | 78% | 97% | High |
| POCl₃ chlorination | 75% | 98% | Industrial |
Formic acid cyclization outperforms urea-based methods in yield and purity, while flow reactor systems enable industrial scalability.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-1H-thieno[3,2-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Cyclization Reactions: Cyclization reactions often require the use of strong bases like potassium carbonate in solvents such as ethanol or ethylene glycol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of 6-substituted thienopyrimidine derivatives, while cyclization reactions can produce fused heterocyclic compounds .
Scientific Research Applications
Scientific Research Applications
- Antiproliferative Activity: In vitro evaluations have identified halogenated thieno[3,2-d]pyrimidines, including 6-Chloro-1H-thieno[3,2-d]pyrimidine-2,4-dione , as having antiproliferative properties against different cancer cell lines . These compounds can induce apoptosis, independent of the cell cycle, in leukemia L1210 cell lines .
- Antimicrobial Activity: These compounds have demonstrated selective inhibition of clinical strains of Cryptococcus neoformans .
- PARP-1 Inhibitors: Novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues, synthesized via reactions involving formamide and carbon disulfide, have been identified as potential inhibitors against Poly(ADP-ribose) polymerases-1 (PARP-1) . PARP-1 inhibitors can be used with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
- Synthesis and Structural Studies: Thieno[3,2-d]pyrimidines can be synthesized through ring-cyclization of 2-methyl-3-aminothiophene carboxylate . Chlorination of thieno[3,2-d]pyrimidin-2,4-dione can be achieved by refluxing in phosphorous oxychloride (POCl3) .
Structure-Activity Relationship (SAR) Studies
SAR studies of thieno[3,2-d]pyrimidine analogs have helped identify core functional groups responsible for their biological activity . For instance, the presence of chlorine at the C4-position is crucial for antiproliferative activity .
###影響 Environmental Impact
Studies have shown that creatine supplementation does not significantly increase carcinogenic heterocyclic amines (HCAs) . HCAs are influenced more by diet than creatine supplementation . Creatine and/or creatinine are precursors of carcinogenic heterocyclic amines (HCAs) .
Table: Biological Activities of Thieno[3,2-d]pyrimidines
| Compound | Antiproliferative Activity | Antimicrobial Activity | PARP-1 Inhibition |
|---|---|---|---|
| Halogenated thieno[3,2-d]pyrimidines | Yes | Yes | No |
| Pyrano[2,3-d]pyrimidine-2,4-dione analogues | No | No | Yes |
Case Studies
- Halogenated thieno[3,2-d]pyrimidines 1 and 2 were found to exhibit antiproliferative properties against several cancer cell lines . Cell cycle and apoptosis studies showed their ability to induce apoptosis independent of cell cycle . Evaluations of their antimicrobial activity lead to selective inhibition of clinical strains of Cryptococcus neoformans .
- The formation of compound 8 was confirmed by the appearance of a signal at 6.95, 7.72 (s, 1H, 2NH, D 2O exchangeable), 7.98 (s, 1H, NH 2, D 2O exchangeable), 8.18–8.36 (d, 4H, ArH) in 1H-NMR spectra, respectively, also reaction of compound ( 1 ) with triethylorthoformate, yielded (E)-ethyl N-(6-cyano-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d] .
Mechanism of Action
The mechanism of action of 6-Chloro-1H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, thienopyrimidine derivatives have been shown to inhibit certain enzymes and receptors involved in inflammation and cancer progression . The compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins contributes to its biological activity .
Comparison with Similar Compounds
7-Bromo-1H-thieno[3,2-d]pyrimidine-2,4-dione
- Structure : Bromine replaces chlorine at position 7 (CAS 41102-02-7; C₆H₃BrN₂O₂S).
- Key Differences :
6-Chloro-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
- Structure : Lacks the fused thiophene ring (CAS 6972-27-6; C₆H₇ClN₂O₂).
- Key Differences: Planarity: The absence of the thieno ring reduces planarity, limiting π-π stacking interactions with biological targets. Solubility: Higher solubility in polar solvents due to reduced aromaticity.
- Applications : Certified reference material in pharmaceutical quality control .
TAK-013 (Thieno[2,3-d]pyrimidine-2,4-dione Derivative)
- Structure : Thiophene fused at [2,3-d] positions with additional aryl/alkyl substituents.
- Key Differences :
5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4-dione
6,7-Dihydrothieno[3,2-d]pyrimidine-2,4-dione Derivatives
- Structure: Partially saturated thieno ring (dihydro form).
- Key Differences :
Data Table: Structural and Functional Comparison
Research Findings and Trends
- Substituent Effects : Chlorine at position 6 enhances reactivity for cross-coupling, while bromine at position 7 favors stability in metal-catalyzed reactions .
- Biological Activity : Thiazole and phenyl substituents significantly improve antimicrobial and receptor-binding properties compared to halogen-only analogs .
- Synthetic Challenges: Fused thieno-pyrimidines require precise cyclization conditions (e.g., thiourea intermediates and controlled temperatures) to avoid side products .
Biological Activity
6-Chloro-1H-thieno[3,2-d]pyrimidine-2,4-dione is a compound belonging to the thieno[3,2-d]pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its antiproliferative effects against cancer cells, antimicrobial properties, and potential as a therapeutic agent.
Antiproliferative Activity
Recent studies have demonstrated that halogenated thieno[3,2-d]pyrimidines, including 6-chloro derivatives, exhibit significant antiproliferative activity against various cancer cell lines.
The presence of chlorine at the C4 position is critical for the biological activity of these compounds. In vitro evaluations indicated that 6-chloro-1H-thieno[3,2-d]pyrimidine-2,4-dione induces apoptosis in leukemia L1210 cells and inhibits the proliferation of several cancer cell lines. The mechanism appears to be independent of the cell cycle phase, suggesting a direct effect on apoptotic pathways .
Case Studies
A structure-activity relationship (SAR) study highlighted that modifications at different positions on the thieno[3,2-d]pyrimidine scaffold influence cytotoxicity levels. For instance, compounds with halogen substitutions demonstrated enhanced activity compared to their non-halogenated counterparts. The IC50 values for 6-chloro derivatives ranged notably across various tested cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| L1210 (leukemia) | 12.5 |
| HeLa (cervical) | 15.0 |
| MCF-7 (breast) | 18.5 |
This data underscores the potential of 6-chloro-1H-thieno[3,2-d]pyrimidine-2,4-dione as a candidate for further development in cancer therapeutics .
Antimicrobial Activity
In addition to its anticancer properties, 6-chloro-1H-thieno[3,2-d]pyrimidine-2,4-dione has shown selective antimicrobial activity. It was particularly effective against clinical strains of Cryptococcus neoformans, indicating its potential use in treating fungal infections .
Inhibition of Kinase Activity
Further investigations into the compound's mechanism revealed its inhibitory effects on various protein kinases. For example:
| Kinase | IC50 (nM) |
|---|---|
| EGFR | 90 |
| VEGFR2 | 85 |
| CDK2 | 75 |
These results suggest that 6-chloro-1H-thieno[3,2-d]pyrimidine-2,4-dione may serve as a dual-action agent targeting both cancer cell proliferation and kinase-mediated signaling pathways .
Q & A
Q. What are the standard synthetic routes for 6-Chloro-1H-thieno[3,2-d]pyrimidine-2,4-dione and its derivatives?
The synthesis typically involves cyclization and alkylation steps. For instance, 6-substituted thieno[3,2-d]pyrimidine derivatives can be synthesized via reaction of α-bromoacetyl intermediates with thioacetamide in acetic acid, followed by alkylation with benzyl chlorides or chloroacetamides in DMF using potassium carbonate as a base . Reductive amination using sodium cyanoborohydride at pH 6 is another method for introducing arylaminomethyl groups, as seen in the synthesis of dihydrofolate reductase inhibitors .
Q. Which spectroscopic techniques are essential for characterizing this compound?
1H NMR, 13C NMR, and LCMS are critical for structural confirmation. For example, 1H NMR can resolve signals for methyl groups (δ 3.62–3.79 ppm) and aromatic protons (δ 6.74–7.44 ppm), while 13C NMR identifies carbonyl carbons (δ 165–170 ppm) and heterocyclic carbons . IR spectroscopy verifies functional groups like amines (3200–3400 cm⁻¹) and carbonyls (1650–1750 cm⁻¹) .
Q. What biological activities are associated with thieno[3,2-d]pyrimidine derivatives?
These compounds exhibit antimicrobial activity (e.g., against Staphylococcus aureus and Candida albicans) , inhibition of eukaryotic elongation factor-2 kinase (eEF-2K) , and dihydrofolate reductase (DHFR) inhibition, which is relevant in anticancer research .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of 6-Chloro-1H-thieno[3,2-d]pyrimidine-2,4-dione derivatives?
Key factors include:
- Solvent selection : DMF promotes alkylation reactions due to its polar aprotic nature .
- Catalysts : Potassium carbonate enhances nucleophilic substitution in alkylation steps .
- Temperature : Reflux conditions (e.g., 60°C in THF) improve cyclization efficiency .
- Substrate ratios : A 1:1 molar ratio of amine and aldehyde precursors minimizes side products in reductive amination .
Q. How can contradictory NMR data in structural elucidation be resolved?
- Use 2D NMR techniques (e.g., HSQC, HMBC) to confirm connectivity between protons and carbons.
- Compare experimental data with computational predictions (DFT calculations) for chemical shifts .
- Validate via alternative synthetic routes, such as modifying substituents to isolate spectral contributions .
Q. What strategies enhance the DHFR inhibitory activity of thieno[3,2-d]pyrimidine analogues?
- Introduce arylaminomethyl groups at the 6-position to improve binding affinity, as demonstrated by compound 4f (IC₅₀ = 0.12 µM) .
- Optimize electron-withdrawing substituents (e.g., Cl, CF₃) to stabilize interactions with the enzyme's active site .
- Evaluate substituent effects via molecular docking and QSAR models to prioritize synthetic targets .
Q. How do substituents at the 3- and 6-positions influence antimicrobial efficacy?
- Benzyl groups at the 3-position enhance lipophilicity, improving membrane penetration .
- Chloro substituents at the 6-position increase electrophilicity, disrupting microbial enzyme function .
- Quantitative structure-activity relationship (QSAR) studies can correlate logP values with MIC (minimum inhibitory concentration) data .
Data Analysis and Experimental Design
Q. What analytical methods are suitable for purity assessment during synthesis?
- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) and UV detection at 254 nm .
- GC-MS : Monitor reaction progress for volatile intermediates, as applied in the analysis of 2,4-dichloro derivatives .
- Elemental analysis : Confirm empirical formulas (e.g., C₂₁H₂₀ClN₅O₂•0.18 H₂O) with ≤0.4% deviation .
Q. How can researchers address low yields in reductive amination steps?
- pH control : Maintain pH 6 using acetate buffers to stabilize the imine intermediate .
- Alternative reducing agents : Replace sodium cyanoborohydride with NaBH(OAc)₃ for acid-sensitive substrates.
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) to isolate products from unreacted starting materials .
Q. What computational tools aid in designing novel analogues?
- Molecular docking (AutoDock Vina) to predict binding modes with DHFR or eEF-2K .
- Density Functional Theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and reactivity indices .
- ADMET prediction (SwissADME) to optimize pharmacokinetic properties .
Tables for Key Data
Table 1: Representative Biological Activities of Thieno[3,2-d]pyrimidine Derivatives
| Compound | Target Activity | IC₅₀/MIC | Key Substituents | Reference |
|---|---|---|---|---|
| 4f | DHFR Inhibition | 0.12 µM | 6-(Naphthylaminomethyl) | |
| Compound 6 (eEF-2K) | Kinase Inhibition | 1.8 µM | 7-Amino-6-carboxamide | |
| 5a (Antimicrobial) | S. aureus Inhibition | 8 µg/mL | 2-Chloro-4-(CF₃-phenoxy) |
Table 2: Optimized Reaction Conditions for Alkylation
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF | 78–86% |
| Base | K₂CO₃ | >90% conversion |
| Temperature | 80°C (reflux) | Faster kinetics |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
